molecular formula C11H13ClF3N B2708910 N-[4-(trifluoromethyl)benzyl]cyclopropanamine CAS No. 643007-99-2

N-[4-(trifluoromethyl)benzyl]cyclopropanamine

Cat. No.: B2708910
CAS No.: 643007-99-2
M. Wt: 251.68
InChI Key: XHGQBWXOAHADHL-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)benzyl]cyclopropanamine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a cyclopropanamine structure. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-[4-(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(trifluoromethyl)benzyl]cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

N-[4-(trifluoromethyl)benzyl]cyclopropanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl and cyclopropanamine structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDAIHABVNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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